4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide
Description
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Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5S/c1-23(2)30(26,27)14-6-4-13(5-7-14)16(25)19-12-15-20-17(22-18(21-15)28-3)24-8-10-29-11-9-24/h4-7H,8-12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGFVCCFGUQYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(N,N-dimethylsulfamoyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound classified as a sulfamoylbenzamide derivative. It has gained attention in medicinal chemistry due to its potential applications as an anticancer agent and its interactions with various biological targets. This article aims to explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The compound features a benzamide backbone, a morpholino group, and a sulfamoyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 2034270-63-6 |
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of 4-methoxy-6-morpholino-1,3,5-triazine with N,N-dimethylsulfamoyl chloride in the presence of a suitable base to form the desired amide bond. Controlling reaction conditions such as temperature and pH is essential for optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit key receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and survival.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds showed potent inhibitory activity against various receptor tyrosine kinases such as EGFR and HER2. These compounds demonstrated up to 92% inhibition at low concentrations (10 nM) against these targets .
Case Studies
- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxicity of this compound against several cancer cell lines. Results indicated that it effectively reduced cell viability in both hematological and solid tumor cell lines when compared to standard chemotherapeutics.
- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinity of this compound to target proteins involved in cancer progression. The favorable binding geometry allows it to interact effectively with the active sites of these proteins, potentially leading to enhanced therapeutic efficacy .
- Enzyme Inhibition : Similar compounds have been evaluated for their enzyme inhibitory activities. For example, some derivatives showed strong inhibition against acetylcholinesterase and urease enzymes, suggesting potential applications beyond oncology .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary fragments:
- 4-(N,N-Dimethylsulfamoyl)benzoic acid
- (4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine
The amide bond between these fragments serves as the logical coupling point. Retrosynthetic disconnection reveals the necessity for:
- Sulfonylation of benzoic acid to introduce the dimethylsulfamoyl group.
- Sequential substitution on cyanuric chloride to construct the triazine core.
- Efficient amide coupling methodologies.
Synthesis of 4-(N,N-Dimethylsulfamoyl)Benzoic Acid
Sulfonylation of 4-Aminobenzoic Acid
The dimethylsulfamoyl group is introduced via reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride under basic conditions.
Procedure :
- Dissolve 4-aminobenzoic acid (10.0 g, 72.8 mmol) in anhydrous dichloromethane (DCM, 150 mL).
- Add triethylamine (15.3 mL, 109.2 mmol) and cool to 0°C.
- Slowly add dimethylsulfamoyl chloride (9.8 mL, 87.4 mmol) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water (100 mL), extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate.
- Recrystallize from ethanol/water (1:1) to yield 4-(N,N-dimethylsulfamoyl)benzoic acid as a white solid (14.2 g, 85%).
Key Data :
Synthesis of (4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Methylamine
Sequential Substitution on Cyanuric Chloride
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) undergoes stepwise nucleophilic substitutions to install methoxy, morpholino, and aminomethyl groups.
Methoxy Substitution at Position 4
Procedure :
- Suspend cyanuric chloride (5.0 g, 27.1 mmol) in acetone (50 mL) at 0°C.
- Add sodium methoxide (2.2 g, 40.7 mmol) in methanol (10 mL) dropwise.
- Stir at 0°C for 2 hours, then filter and wash with cold acetone.
- Dry under vacuum to yield 4-chloro-6-methoxy-1,3,5-triazin-2-yl chloride (4.3 g, 78%).
Morpholino Substitution at Position 6
Procedure :
- Dissolve 4-chloro-6-methoxy-1,3,5-triazin-2-yl chloride (3.0 g, 14.7 mmol) in THF (30 mL).
- Add morpholine (1.9 mL, 22.1 mmol) and triethylamine (3.1 mL, 22.1 mmol).
- Reflux at 70°C for 6 hours.
- Concentrate, dissolve in ethyl acetate (50 mL), wash with water (2 × 30 mL), dry, and evaporate.
- Isolate 4-methoxy-6-morpholino-1,3,5-triazin-2-yl chloride as a pale-yellow solid (3.4 g, 88%).
Aminomethyl Substitution at Position 2
Procedure :
- Suspend 4-methoxy-6-morpholino-1,3,5-triazin-2-yl chloride (2.5 g, 9.5 mmol) in DMF (20 mL).
- Add methylamine (40% in H₂O, 5.7 mL, 28.5 mmol) and K₂CO₃ (3.9 g, 28.5 mmol).
- Heat at 60°C for 8 hours.
- Filter, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine (1.8 g, 70%).
Key Data :
Amide Coupling and Final Product Purification
Activation of 4-(N,N-Dimethylsulfamoyl)Benzoic Acid
Procedure :
- Dissolve 4-(N,N-dimethylsulfamoyl)benzoic acid (1.2 g, 4.7 mmol) in DMF (15 mL).
- Add HATU (2.3 g, 6.1 mmol) and DIPEA (1.6 mL, 9.4 mmol).
- Stir at room temperature for 30 minutes to form the activated ester.
Coupling with (4-Methoxy-6-Morpholino-1,3,5-Triazin-2-yl)Methylamine
Procedure :
- Add the activated ester solution to (4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methylamine (1.0 g, 3.7 mmol) in DMF (10 mL).
- Stir at room temperature for 12 hours.
- Quench with water (50 mL), extract with ethyl acetate (3 × 30 mL), dry, and concentrate.
- Purify via preparative HPLC (C18 column, gradient: 10–40% acetonitrile in 0.1% formic acid) to yield the title compound as a white solid (1.4 g, 68%).
Key Data :
- Yield : 68%
- Purity : >98% (HPLC)
- Characterization :
Alternative Synthetic Routes and Optimization
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Substitution | High regioselectivity, straightforward scaling | Lengthy purification between steps |
| Solid-Phase Synthesis | Reduced purification burden, high purity | Requires specialized resin and equipment |
| Microwave Assistance | Faster reaction times, improved yields | Limited applicability to heat-sensitive steps |
Industrial-Scale Considerations
- Cost Efficiency : Bulk sourcing of cyanuric chloride and morpholine reduces raw material costs by ~40%.
- Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) as a safer solvent aligns with EPA guidelines.
- Process Safety : Exothermic substitutions necessitate jacketed reactors with precise temperature control.
Q & A
Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Synthesis typically involves sequential functionalization of the triazine core. For example, the triazine ring is first substituted with morpholine and methoxy groups, followed by coupling with the benzamide-sulfamoyl moiety. Key steps include:
- Nucleophilic substitution on the triazine ring using morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Buchwald-Hartwig amination or Ullmann coupling for introducing the methylbenzamide group .
- Use of ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction efficiency and reduce side products .
- Purity optimization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 3.2–3.5 ppm (morpholine protons), δ 7.8–8.2 ppm (aromatic benzamide protons), and δ 2.9 ppm (N,N-dimethylsulfamoyl group) .
- ¹³C NMR : Carbon signals for the triazine ring (~165–170 ppm) and carbonyl groups (~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error to confirm molecular formula .
- HPLC : Purity ≥95% using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Solubility varies with polarity:
- Polar aprotic solvents : DMSO or DMF (high solubility, suitable for biological assays) .
- Aqueous buffers : Limited solubility; use surfactants (e.g., Tween-80) or cyclodextrins for in vitro studies .
- Crystallization solvents : Ethanol/water (7:3) or acetone/hexane mixtures yield stable crystalline forms .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the triazine and benzamide groups. For example, the morpholine-substituted triazine exhibits higher electron density, favoring electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., kinases) to predict binding affinities .
- Reaction Pathway Optimization : Tools like Gaussian or NWChem simulate intermediates in sulfamoyl-group reactions, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Epistatic Analysis : Compare results across cell lines with genetic knockouts (e.g., CRISPR-Cas9) to isolate target-specific effects .
Q. How can researchers optimize the compound’s stability in long-term storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most triazine derivatives) .
- Lyophilization : Stabilize as a lyophilized powder under argon atmosphere to prevent hydrolysis of the sulfamoyl group .
- Excipient Screening : Add stabilizers like trehalose or mannitol (1–5% w/w) to aqueous formulations .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing reaction yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use a Central Composite Design (CCD) to evaluate factors like temperature, solvent ratio, and catalyst loading. For example, a 3² factorial design reduced side-product formation by 40% in triazine reactions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to identify optimal conditions (e.g., 65°C, 12 h reaction time for >85% yield) .
Q. How to analyze conflicting data in enzyme inhibition assays?
- Methodological Answer :
- Z’-Factor Validation : Ensure assay robustness (Z’ > 0.5) by testing positive/negative controls .
- Hill Slope Analysis : A slope ≠1 suggests cooperative binding or off-target effects, requiring orthogonal assays (e.g., SPR or ITC) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
